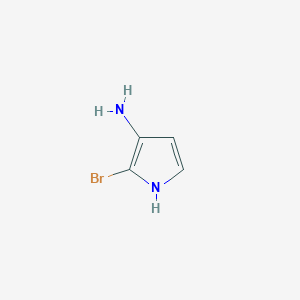

2-bromo-1H-pyrrol-3-amine

Description

Significance of Halogenated Pyrrole (B145914) Scaffolds in Modern Organic Synthesis

Halogenated pyrroles are pivotal intermediates in organic synthesis, offering a versatile platform for the construction of complex molecular architectures. researchgate.net The presence of a halogen atom, such as bromine, on the pyrrole ring significantly influences its reactivity and provides a handle for a variety of chemical transformations. ub.edu

The introduction of halogens into the pyrrole core can be achieved through various methods, including the use of N-halosuccinimides. researchgate.net These halogenated scaffolds are not merely passive components; they actively participate in a range of reactions. For instance, the bromine atom in bromopyrroles can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions. This reactivity allows for the introduction of diverse functional groups, enabling the synthesis of a wide spectrum of substituted pyrroles with tailored properties.

Furthermore, halogenation can modulate the electronic properties of the pyrrole ring, impacting its biological activity. mdpi.com Many naturally occurring and synthetic compounds containing halogenated pyrrole motifs exhibit significant biological activities, including antibacterial, antiviral, and anticancer properties. mdpi.comresearchgate.net The strategic placement of a halogen can enhance the binding affinity of a molecule to its biological target, a principle often exploited in drug discovery. acs.org

Key contributions of halogenated pyrrole scaffolds:

Versatile Intermediates: Serve as key building blocks for more complex heterocyclic compounds.

Reactive Handles: The halogen atom facilitates a variety of substitution and coupling reactions.

Modulation of Properties: Halogenation influences the electronic and biological properties of the pyrrole ring. mdpi.com

Bioactivity: Many halogenated pyrrole-containing compounds exhibit significant therapeutic potential. researchgate.net

Strategic Position of Aminopyrrole Derivatives in Heterocyclic Chemistry

Aminopyrrole derivatives represent another crucial class of compounds within heterocyclic chemistry, prized for their diverse biological activities and synthetic utility. semanticscholar.orgznaturforsch.com The amino group, a key functional moiety, imparts unique chemical properties and serves as a critical pharmacophore in numerous drug candidates. acs.org

The synthesis of aminopyrroles can be achieved through various strategies, including the Thorpe-Ziegler cyclization of β-enaminonitriles. semanticscholar.orgznaturforsch.com These compounds are valuable precursors for the synthesis of more complex heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines, which are known for their wide range of pharmacological effects. semanticscholar.orgznaturforsch.com

The strategic importance of aminopyrroles lies in their ability to act as versatile synthons. The amino group can be readily functionalized, allowing for the construction of libraries of compounds for high-throughput screening in drug discovery programs. acs.org Moreover, the position of the amino group on the pyrrole ring can be selectively controlled, leading to isomers with distinct biological profiles.

Derivatives of aminopyrroles have demonstrated a broad spectrum of biological activities, including:

Antibacterial znaturforsch.com

Antiviral znaturforsch.com

Anticonvulsant znaturforsch.com

Anti-inflammatory znaturforsch.com

Analgesic znaturforsch.com

The combination of a halogen atom and an amino group on the same pyrrole scaffold, as seen in 2-bromo-1H-pyrrol-3-amine, creates a bifunctional building block with enhanced synthetic potential. This unique arrangement allows for orthogonal chemical modifications, where the bromine and amino groups can be selectively reacted under different conditions, providing a powerful tool for the synthesis of highly complex and diverse molecules.

Historical Context of Pyrrole Functionalization and Derivatization

The chemistry of pyrrole dates back to the 19th century, with seminal contributions from chemists like Knorr, Paal, and Hantzsch who developed fundamental methods for its synthesis. acs.org Initially isolated from coal tar, the significance of the pyrrole ring as a fundamental structural motif in vital biological molecules like heme and chlorophyll (B73375) quickly became apparent. nih.govnumberanalytics.com

Early efforts in pyrrole functionalization focused on electrophilic substitution reactions, as the electron-rich nature of the pyrrole ring makes it highly susceptible to attack by electrophiles. numberanalytics.comnih.gov Reactions such as halogenation, nitration, and acylation were among the first to be explored. numberanalytics.com However, controlling the regioselectivity of these reactions often proved challenging, with polysubstitution being a common outcome. ub.edu

The development of more sophisticated synthetic methods in the 20th and 21st centuries has provided chemists with greater control over the functionalization of the pyrrole ring. nih.gov The advent of organometallic chemistry, particularly palladium-catalyzed cross-coupling reactions, revolutionized the way pyrrole derivatives are synthesized. organic-chemistry.org These methods allow for the precise and selective introduction of a wide range of substituents at specific positions on the pyrrole ring.

More recently, strategies such as C-H activation and photocatalysis have emerged as powerful tools for the direct functionalization of pyrroles, offering more efficient and environmentally friendly alternatives to traditional methods. acs.orgnih.gov These modern techniques have further expanded the synthetic toolbox available to chemists, enabling the creation of novel pyrrole derivatives with unprecedented complexity and functionality. The journey of pyrrole functionalization, from early, often uncontrolled reactions to today's highly selective and efficient methods, reflects the broader evolution of organic synthesis as a science.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H5BrN2 |

|---|---|

Molecular Weight |

161.00 g/mol |

IUPAC Name |

2-bromo-1H-pyrrol-3-amine |

InChI |

InChI=1S/C4H5BrN2/c5-4-3(6)1-2-7-4/h1-2,7H,6H2 |

InChI Key |

OIWOTFCUTLXPQC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CNC(=C1N)Br |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Reaction Pathways for 2 Bromo 1h Pyrrol 3 Amine and Its Analogs

Regioselective Bromination of Pyrrole (B145914) Systems

The introduction of a bromine atom at a specific position on the pyrrole ring is a key step in the synthesis of compounds like 2-bromo-1H-pyrrol-3-amine. This is typically achieved through electrophilic bromination, where careful selection of reagents and reaction conditions is paramount to ensure the desired regioselectivity.

Electrophilic Bromination using N-Bromosuccinimide (NBS) and Elemental Bromine

Pyrrole's high reactivity towards electrophiles means that its reaction with elemental bromine (Br₂) often leads to polybrominated products, even under mild conditions. askfilo.com However, both elemental bromine and N-Bromosuccinimide (NBS) are commonly employed reagents for this transformation, with the choice of reagent significantly impacting the outcome. NBS is often favored as it provides a low, steady concentration of bromine, which helps to prevent over-bromination. missouri.edu

The isomeric purity of the brominated pyrrole product is highly dependent on the specific conditions of the reaction, including the brominating agent, solvent, and temperature. The use of NBS in a non-polar solvent like tetrahydrofuran (THF) generally results in the regiospecific formation of 2-bromopyrroles. datapdf.com This is considered the kinetically favored product.

Conversely, when elemental bromine is used, the hydrogen bromide (HBr) generated as a byproduct can catalyze the isomerization of the initially formed 2-bromo product to the thermodynamically more stable 3-bromopyrrole. datapdf.com This can result in complex mixtures of mono- and polybrominated isomers. Controlling the temperature to low levels (e.g., 0 °C or below) can help to minimize side reactions and improve selectivity for the kinetic product. askfilo.comnih.gov

| Brominating Agent | Solvent | Typical Conditions | Major Product | Key Considerations |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Tetrahydrofuran (THF) | Low Temperature | 2-Bromopyrrole (Kinetic Product) | Higher regioselectivity; minimizes polybromination. datapdf.com |

| Elemental Bromine (Br₂) | Carbon Tetrachloride (CCl₄) / Acetic Acid | Varies | Mixture of 2-bromo, 3-bromo, and polybrominated pyrroles | HBr byproduct can catalyze isomerization to the 3-bromo isomer. datapdf.com |

The mechanism of electrophilic bromination of pyrrole follows the general pathway for electrophilic aromatic substitution. The reaction is initiated by the attack of the electron-rich π-system of the pyrrole ring on the electrophilic bromine species (Br⁺), which can be generated from Br₂ or NBS. askfilo.com

The attack preferentially occurs at the C2 (alpha) position because the resulting cationic intermediate, known as an arenium ion or sigma complex, is more stabilized by resonance than the intermediate formed from attack at the C3 (beta) position. pearson.com This bromonium ion intermediate has three resonance structures, two of which place the positive charge on carbon atoms and one which places it on the nitrogen atom. The final step involves the removal of a proton from the C2 position by a weak base (such as the solvent or succinimide anion), which regenerates the aromaticity of the pyrrole ring and yields the 2-bromopyrrole product. askfilo.com

Strategies for Mitigating Halogen Dance Rearrangements

The "halogen dance" is a rearrangement reaction in which a halogen atom migrates from one position to another on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically induced by a strong base and proceeds through a series of deprotonation and reprotonation steps, driven by the formation of a more stable carbanionic intermediate. researchgate.netclockss.org While often base-catalyzed, an acid-catalyzed halogen dance has also been observed on deactivated bromopyrroles. researchgate.net

To mitigate this unwanted rearrangement during the synthesis of specifically substituted bromopyrroles, several strategies can be employed:

Avoidance of Strong Bases: Since the classic halogen dance is base-catalyzed, using non-basic or mildly acidic conditions for subsequent reactions on the brominated pyrrole can prevent the rearrangement.

Temperature Control: Performing reactions at low temperatures can limit the thermodynamic driving force for the rearrangement.

Strategic Use of Protecting Groups: The choice of substituent on the pyrrole nitrogen can significantly influence the stability of potential anionic intermediates. For instance, an N,N-dimethylsulfamoyl group has been shown to be effective in controlling the equilibrium between isomeric lithiated dibromopyrroles, thereby directing the outcome of the halogen dance reaction. kobe-u.ac.jp

Quenching Conditions: In cases where a lithiated intermediate is intentionally generated, the choice of the electrophile and the timing of its addition can trap the desired isomer before rearrangement occurs. kobe-u.ac.jp

Advanced Pyrrole Annulation and Cyclization Approaches

Instead of functionalizing a pre-existing pyrrole ring, advanced synthetic strategies often involve constructing the ring itself through annulation or cyclization reactions. These methods allow for the incorporation of desired substituents, such as an amino group, during the ring-forming process, offering a high degree of control and efficiency.

Multi-component Reaction (MCR) Strategies for Pyrrole Ring Construction

Multi-component reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a product, are powerful tools for the efficient synthesis of complex heterocyclic structures like polysubstituted pyrroles. bohrium.com These reactions are highly atom-economical and can generate molecular diversity from simple starting materials in a one-pot fashion. orientjchem.org

Several MCR strategies are applicable to the synthesis of substituted pyrroles:

Paal-Knorr Type MCRs: The classical Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. orientjchem.org This can be adapted into an MCR by generating the 1,4-dicarbonyl intermediate in situ from simpler precursors, such as an aldehyde and an unsaturated ketone, which then react with an amine in a one-pot process. tandfonline.com

Isocyanide-Based MCRs: Isocyanides are versatile building blocks in MCRs for pyrrole synthesis. rsc.org A notable example involves the reaction of N-tosylimines, dimethyl acetylenedicarboxylate (DMAD), and an isocyanide. This reaction proceeds through the formation of a zwitterionic intermediate from the isocyanide and DMAD, which then adds to the imine. A subsequent intramolecular rearrangement yields a highly substituted 2-aminopyrrole derivative, a scaffold directly relevant to the target compound. organic-chemistry.org

| MCR Strategy | Key Reactants | Resulting Pyrrole Type | Reference |

|---|---|---|---|

| Paal-Knorr Type | Aldehyde, Unsaturated Ketone, Amine | Polysubstituted Pyrroles | tandfonline.com |

| Isocyanide-Based | N-Tosylimine, DMAD, Isocyanide | 2-Aminopyrrole Derivatives | organic-chemistry.org |

| Indium-Catalyzed | Nitro Compound, Phenacyl Bromide, Alkyne Dicarboxylate | Polysubstituted Pyrroles | orientjchem.org |

These advanced annulation methods provide convergent and flexible routes to substituted pyrroles, often overcoming the regioselectivity challenges associated with the direct functionalization of the parent heterocycle.

Palladium-Catalyzed Decarboxylative and Oxidative Cyclizations

Modern synthetic methods often employ transition metal catalysis to achieve high efficiency and selectivity. Palladium catalysts have proven particularly effective in the synthesis of pyrroles through various cyclization strategies.

Palladium-catalyzed oxidative cyclization of tertiary enamines has been developed for the synthesis of 1,3,4-trisubstituted pyrroles. acs.org This method involves an intramolecular vinyl C-H activation of the enamine, facilitated by trifluoroacetic acid, leading to the formation of the pyrrole ring under mild conditions. acs.org Another approach involves the palladium-catalyzed intermolecular oxidative cyclization of bromoalkynes with N-allylamines, which yields 3-bromo-pyrrole derivatives. rsc.org This reaction proceeds through a cascade formation of C-N and C-C bonds, retaining the bromine atom for further functionalization. rsc.org

Decarboxylative coupling reactions catalyzed by palladium also provide a route to highly substituted pyrroles. For instance, pyrrolecarboxylic acids can undergo decarboxylative coupling with alkynes to afford highly substituted indole derivatives. researchgate.net

| Reaction Type | Reactants | Catalyst System | Key Features |

| Oxidative Cyclization | Tertiary Enamines | Palladium Catalyst / Trifluoroacetic Acid | Intramolecular vinyl C-H activation. acs.org |

| Oxidative Cyclization | Bromoalkynes and N-Allylamines | Pd(II) Catalyst | Retains the bromine atom for further modification. rsc.org |

| Decarboxylative Coupling | Pyrrolecarboxylic Acids and Alkynes | Palladium Catalyst | Leads to highly substituted indoles. researchgate.net |

Organocatalytic Domino Reactions for Substituted Pyrroles

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a green and efficient alternative to metal-catalyzed reactions. nih.gov Organocatalytic domino reactions, where multiple bond-forming events occur in a single pot, are particularly attractive for the synthesis of complex molecules like substituted pyrroles. rsc.org

One such example is the three-component domino reaction of aldehydes, (Z)-β,β-bromo-nitroalkenes, and amines in the presence of an organocatalyst to form 3,4-disubstituted pyrroles. rsc.org The reaction proceeds through the formation of an enamine from the aldehyde and the organocatalyst, which then undergoes a Michael addition to the nitroalkene. rsc.org Another strategy involves the one-pot domino reaction of α,β-unsaturated aldehydes and α-carbonyl oximes using an organocatalyst to afford N-hydroxy pyrroles. rsc.org

Fischer Indole Cyclization Variants for Related Pyrrolopyridines

The Fischer indole synthesis is a classic reaction that produces indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions. mdpi.comalfa-chemistry.com The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a oup.comoup.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia. mdpi.comalfa-chemistry.com While this reaction traditionally yields indoles, variations of this methodology can be applied to the synthesis of related heterocyclic structures, such as pyrrolopyridines. An interrupted Fischer indolization strategy has been developed to access fused indoline ring systems by condensing hydrazines with latent aldehydes. nih.gov

Functional Group Interconversion Strategies on Existing Pyrrole Platforms

The modification of pre-existing pyrrole rings is a crucial strategy for accessing a diverse range of derivatives. Functional group interconversions allow for the late-stage introduction of various substituents, enabling the synthesis of complex target molecules.

Brominated pyrroles are valuable intermediates for further functionalization due to their susceptibility to cross-coupling reactions. The bromine atom at the 2-position of the pyrrole ring significantly enhances its synthetic utility. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. This reaction can be used to introduce an amino group onto a brominated pyrrole core, providing a direct route to aminopyrrole derivatives. For instance, the palladium-catalyzed amination of 4-chloropyrrolopyridine intermediates has been successfully employed in the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. nih.gov The choice of ligand is often crucial for the success of these transformations. nih.gov

Bromination of Aminated Pyrrole Precursors

The direct bromination of pyrrole rings that already bear an amine or related nitrogen-containing substituent is a key strategy for producing halo-aminated pyrroles. The electron-rich nature of the pyrrole ring makes it highly susceptible to electrophilic substitution. However, this high reactivity can also lead to a lack of selectivity and over-bromination. Consequently, controlling the regioselectivity to achieve the desired 2-bromo-3-amino substitution pattern requires carefully chosen reagents and reaction conditions.

A common and effective reagent for the bromination of pyrroles is N-Bromosuccinimide (NBS). The choice of solvent can play a critical role in directing the position of bromination. For instance, studies on 2,5-bis(2-thienyl)pyrroles have shown that using NBS in a solvent system of acetic acid and tetrahydrofuran (AcOH–THF) preferentially directs bromination to the β-position of the pyrrole ring. rsc.org This selectivity is significant for the synthesis of analogs of this compound. Another approach involves using a dimethyl sulfoxide (B87167)/hydrogen bromide (DMSO/HBr) system, which has been shown to afford high yields of corresponding bromo compounds for various pyrrole derivatives under mild conditions. researchgate.net This system's selectivity can sometimes be controlled by temperature, offering a pathway to mono- or di-brominated products. researchgate.net

Research into the bromination of functionalized pyrroles has yielded various outcomes depending on the specific substrate and brominating agent used.

| Pyrrole Substrate | Brominating Agent/System | Solvent | Key Finding | Reference |

|---|---|---|---|---|

| 2,5-bis(2-thienyl)pyrrole | N-Bromosuccinimide (NBS) | AcOH–THF | Preferential bromination at the β-position of the pyrrole ring. | rsc.org |

| Pyrrole Derivatives | DMSO/HBr | - | High yields of bromo compounds under mild conditions. | researchgate.net |

| 2-Acetylpyrrole | DMSO/HBr | - | Bromination occurs to give 1-(4-bromo-1H-pyrrol-2-yl)ethanone in high yield. | researchgate.net |

| Pyrrolo[1,2-a]pyrazine | N-Bromosuccinimide (NBS) | - | Bromination with an equimolar quantity of NBS yielded the 6-bromo derivative. | nih.gov |

Sustainable and Efficient Synthetic Protocols

In recent years, the principles of green chemistry have driven the development of more sustainable and efficient synthetic methods. For pyrrole synthesis, this has translated into the adoption of techniques like microwave-assisted synthesis and the use of environmentally benign solvents such as water. bohrium.combenthamdirect.com These protocols offer significant advantages over traditional methods, including reduced reaction times, increased yields, and minimized waste. bohrium.compensoft.net

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. benthamdirect.com Unlike conventional heating, microwave irradiation provides rapid and uniform heating of the reaction mixture through a process known as dielectric heating. bohrium.com This efficiency often leads to shorter reaction times, higher product yields, and improved product purity. bohrium.comingentaconnect.com

The application of microwave technology to pyrrole synthesis has been extensively reviewed, showcasing its superiority over classical heating methods for various established reactions like the Paal-Knorr, Hantzsch, and Clauson-Kaas syntheses. pensoft.net For example, a microwave-assisted Paal-Knorr synthesis of pyrroles using a nano-organocatalyst was successfully conducted in an aqueous medium at 140 °C, with a reaction time of just 20 minutes. pensoft.net Another report details the synthesis of novel pyrrole derivatives from furan-2,5-dione and 3-phenylenediamine in ethanol, achieving an 83% yield in only 10 minutes under microwave heating at 130 °C. pensoft.net These examples highlight the potential of microwave irradiation to facilitate the rapid and efficient production of complex pyrrole analogs.

| Reaction Type | Catalyst/Conditions | Reaction Time (Microwave) | Yield (Microwave) | Key Advantage | Reference |

|---|---|---|---|---|---|

| Paal-Knorr Synthesis | Nano-organocatalyst, Aqueous medium | 20 min | High | Rapid reaction in a green solvent. | pensoft.net |

| Paal-Knorr Synthesis | CaCl₂·2H₂O | Not specified | High | Use of a low-cost, non-toxic Lewis acid catalyst. | pensoft.net |

| Multi-component Domino Reaction | Solvent-free | Not specified | Not specified | Generation of fused pyrrole heterocycles. | bohrium.com |

| Reaction of furan-2,5-dione with 3-phenylenediamine | Ethanol, 130 °C | 10 min | 83% | Extremely short reaction time with good yield. | pensoft.net |

The use of water as a reaction solvent is a cornerstone of green chemistry, offering benefits in terms of cost, safety, and environmental impact. While organic substrates often have low solubility in water, specialized techniques and catalysts have enabled a wide range of reactions, including pyrrole synthesis, to be performed in aqueous media. organic-chemistry.orgscirp.org

The Paal-Knorr condensation, a fundamental method for pyrrole synthesis, has been successfully adapted to aqueous conditions. An operationally simple and economical synthesis of N-substituted pyrroles was achieved by reacting 2,5-dimethoxytetrahydrofuran with various amines in water using a catalytic amount of iron(III) chloride, resulting in good to excellent yields under mild conditions. organic-chemistry.org Another innovative approach involves a three-component reaction of phenacyl bromides, pentane-2,4-dione, and an amine in water, catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane). scirp.org This method is applicable to a variety of amines and provides easy access to substituted pyrroles in an eco-friendly manner. scirp.org Furthermore, the use of aqueous micellar media, formed by surfactants, can drive dehydration and cyclization reactions that would otherwise be unfavorable in a bulk aqueous environment. organic-chemistry.orgnih.gov

| Reaction Type | Catalyst/Promoter | Reactants | Key Feature | Reference |

|---|---|---|---|---|

| Paal-Knorr Condensation | Iron(III) chloride | 2,5-dimethoxytetrahydrofuran, amines, sulfonamides | Economical, mild conditions, good to excellent yields. | organic-chemistry.org |

| Three-Component Reaction | DABCO | Phenacyl bromides, pentane-2,4-dione, amines | Convenient method applicable to alkyl and aryl amines. | scirp.org |

| Paal-Knorr Synthesis | None (catalyst- and solvent-free) | 1,4-dicarbonyls, amines | While not strictly aqueous, demonstrates a green approach by eliminating solvent entirely. | eurekaselect.com |

| Cyclization of diols | Gold catalyst in nanomicelles | Diols | Hydrophobic effect within micelles drives dehydration in surrounding water. | organic-chemistry.org |

Chemical Reactivity and Derivatization Sciences of 2 Bromo 1h Pyrrol 3 Amine and Its Advanced Derivatives

Nucleophilic Substitution and Cross-Coupling at the Bromine Center

The bromine atom attached to the sp²-hybridized carbon of the pyrrole (B145914) ring is a prime handle for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, effectively replacing the bromine with a wide array of functional groups.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C bond formation, offering mild conditions and broad functional group tolerance. wikipedia.org The reactivity of the C-Br bond in 2-bromo-1H-pyrrol-3-amine is expected to be suitable for several such transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester. libretexts.org This reaction is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl substituents. wikipedia.org For this compound, this reaction would enable the synthesis of 2-aryl- or 2-vinyl-1H-pyrrol-3-amine derivatives. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product. libretexts.org

Given the presence of the free amino group, which can potentially interfere with the catalyst, careful selection of reaction conditions is crucial. Studies on analogous substrates, such as unprotected ortho-bromoanilines, have shown that successful coupling can be achieved using specific catalyst systems like CataCXium A palladacycles with bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govnih.gov The choice of solvent, typically a mixture of an organic solvent like dioxane or 2-MeTHF with water, is also critical for efficient reaction. nih.govyonedalabs.com

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions

| Organoboron Reagent | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-phenyl-1H-pyrrol-3-amine |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane/H₂O | 2-(4-methoxyphenyl)-1H-pyrrol-3-amine |

| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 2-vinyl-1H-pyrrol-3-amine |

| Thiophene-2-boronic acid | CataCXium A Pd G3 | Cs₂CO₃ | 2-MeTHF/H₂O | 2-(thiophen-2-yl)-1H-pyrrol-3-amine |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is exceptionally useful for synthesizing arylalkynes. For this compound, this reaction would yield 2-alkynyl-1H-pyrrol-3-amine derivatives, which are valuable intermediates for further transformations. The reaction mechanism involves the formation of a copper(I) acetylide, which then participates in the palladium catalytic cycle. wikipedia.org

Research on the structurally similar 2-amino-3-bromopyridines has demonstrated efficient Sonogashira coupling with various terminal alkynes. semanticscholar.orgscirp.orgresearchgate.net Optimal conditions often involve a palladium catalyst like Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂, a ligand such as PPh₃, a copper(I) salt (CuI) as a co-catalyst, and an amine base like triethylamine (B128534) (Et₃N) in a solvent such as DMF. semanticscholar.orgscirp.org These conditions are expected to be transferable to this compound.

Stille Coupling

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) compound, catalyzed by palladium. wikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide range of functional groups. wikipedia.org This reaction could be applied to this compound to introduce aryl, vinyl, or alkyl groups. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation with the organostannane, and reductive elimination. wikipedia.org The primary drawback is the toxicity of the tin reagents. organic-chemistry.org Successful Stille couplings have been reported for various bromo-heterocycles, often utilizing catalysts like Pd(PPh₃)₄ or Pd₂(dba)₃ with ligands such as P(o-Tol)₃. researchgate.net

Table 2: Potential C-C Coupling Reactions via Sonogashira and Stille Methodologies

| Reaction Type | Coupling Partner | Catalyst System | Base/Additive | Expected Product |

|---|---|---|---|---|

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 2-(phenylethynyl)-1H-pyrrol-3-amine |

| Sonogashira | Trimethylsilylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | 2-((trimethylsilyl)ethynyl)-1H-pyrrol-3-amine |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | 2-vinyl-1H-pyrrol-3-amine |

| Stille | Tributyl(2-furyl)stannane | Pd₂(dba)₃ / P(o-Tol)₃ | - | 2-(furan-2-yl)-1H-pyrrol-3-amine |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.orgacsgcipr.org This reaction is a powerful method for constructing arylamines from aryl halides. Applying this methodology to this compound would involve coupling it with various primary or secondary amines to produce substituted 2,3-diamino-1H-pyrrole derivatives.

The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. researchgate.net Catalyst systems often consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and sterically hindered, electron-rich phosphine ligands such as XPhos or t-BuXPhos. nih.gov Strong bases like sodium tert-butoxide (NaOt-Bu) are typically essential for catalyst turnover. researchgate.net The scope of the reaction is broad, allowing for the coupling of a wide range of amines, including anilines, cyclic amines, and acyclic secondary amines. wikipedia.orgnih.gov

Table 3: Representative Buchwald-Hartwig Amination Reactions

| Amine Coupling Partner | Catalyst System | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Aniline | Pd(OAc)₂ / XPhos | NaOt-Bu | Toluene | N²-phenyl-1H-pyrrole-2,3-diamine |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 2-(morpholin-4-yl)-1H-pyrrol-3-amine |

| N-Methylaniline | [Pd(allyl)Cl]₂ / t-BuXPhos | LiHMDS | Dioxane | N²-methyl-N²-phenyl-1H-pyrrole-2,3-diamine |

| Carbazole | Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 2-(9H-carbazol-9-yl)-1H-pyrrol-3-amine |

While transition-metal catalysis dominates C-N bond formation, the development of metal-free alternatives is a growing area of research driven by the desire to reduce costs and metal contamination in final products. researchgate.net For substrates like this compound, such transformations are challenging.

One potential metal-free pathway is nucleophilic aromatic substitution (SₙAr). However, aryl bromides are generally less reactive towards SₙAr than their fluoro- or chloro- counterparts, and typically require strong electron-withdrawing groups on the aromatic ring to proceed efficiently. The pyrrole ring is electron-rich, which disfavors the SₙAr mechanism. Therefore, achieving a metal-free C-N coupling at the C2 position would likely require harsh reaction conditions or a different mechanistic pathway, such as one involving radical intermediates. For instance, some methods utilize strong bases to promote halogen-atom transfer (XAT) processes or proceed via radical-nucleophilic aromatic substitution (SₙRN1), but these are less common and substrate-specific. researchgate.net Research into metal-free oxidative amination often involves C-H/N-H activation rather than starting from an aryl halide. nih.gov Consequently, this area remains less developed for the derivatization of bromo-heterocycles like this compound.

Transition Metal-Catalyzed Carbon-Carbon Bond Formation

Reactivity of the Amine Functionality

The primary amino group at the C3 position of this compound is a nucleophilic center and can readily undergo reactions typical of primary amines, such as acylation and alkylation. msu.edumsu.edu These reactions provide a straightforward route to modify the molecule's properties and introduce new functional groups.

Acylation: The amine can react with acylating agents like acid chlorides or anhydrides to form the corresponding amides. openstax.org This reaction is generally high-yielding and clean, as the resulting amide is less nucleophilic than the starting amine, preventing over-acylation. This transformation is useful for introducing a variety of acyl groups and for protecting the amine functionality during subsequent reactions at the bromine center.

Alkylation: Direct alkylation of the primary amine with alkyl halides can be more difficult to control than acylation. msu.edu The initial reaction produces a secondary amine, which is often more nucleophilic than the starting primary amine, leading to potential over-alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.eduopenstax.org To achieve selective mono-alkylation, reductive amination is often a preferred alternative, where the amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ.

The electronic properties of the pyrrole ring, being an electron-rich aromatic system, can modulate the basicity and nucleophilicity of the C3-amino group compared to a simple alkylamine or aniline.

Table 4: Derivatization of the Amine Functionality

| Reaction Type | Reagent | Base/Conditions | Expected Product |

|---|---|---|---|

| Acylation | Acetyl chloride | Pyridine | N-(2-bromo-1H-pyrrol-3-yl)acetamide |

| Sulfonylation | Tosyl chloride | Pyridine | N-(2-bromo-1H-pyrrol-3-yl)-4-methylbenzenesulfonamide |

| Alkylation | Methyl iodide (excess) | K₂CO₃ | 2-bromo-N³,N³-dimethyl-1H-pyrrol-3-amine |

| Reductive Amination | Benzaldehyde, then NaBH₃CN | - | N-benzyl-2-bromo-1H-pyrrol-3-amine |

N-Alkylation and N-Acylation Reactions

The presence of two nitrogen atoms—the endocyclic pyrrole nitrogen and the exocyclic primary amine—offers multiple sites for N-alkylation and N-acylation. The reactivity of these sites can often be controlled by the choice of reaction conditions. The exocyclic 3-amino group is generally more nucleophilic and readily undergoes reactions with alkylating and acylating agents.

N-Alkylation: Direct alkylation of the 3-amino group can be achieved using alkyl halides. However, this method can sometimes lead to multiple alkylations. masterorganicchemistry.com A more controlled alternative is reductive amination. N-alkylation of the pyrrole ring nitrogen is also a common transformation for pyrrole derivatives, often requiring a base to deprotonate the N-H group, followed by reaction with an alkyl halide.

N-Acylation: The 3-amino group can be readily acylated using acyl chlorides or anhydrides under standard conditions to form the corresponding amides. Similarly, the pyrrole nitrogen can be acylated, and this modification is often used to alter the electronic properties of the pyrrole ring or to introduce a protecting group. organic-chemistry.org

| Reaction Type | Reagents | Target Site | Product Type | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (R-X) | 3-Amino Group | Secondary/Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., DMF) |

| N-Alkylation | Alkyl Halide (R-X) | Pyrrole Nitrogen | N-Substituted Pyrrole | Strong Base (e.g., NaH), Aprotic Solvent (e.g., THF, DMF) |

| N-Acylation | Acyl Chloride (RCOCl) or Anhydride (B1165640) ((RCO)₂O) | 3-Amino Group | Amide | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂) |

| N-Acylation | Acyl Chloride (RCOCl) | Pyrrole Nitrogen | N-Acylpyrrole | Base (e.g., NaH), Solvent (e.g., THF) organic-chemistry.org |

Reductive Amination Protocols

Reductive amination is a highly versatile method for the N-alkylation of amines, offering greater control over the degree of substitution compared to direct alkylation with alkyl halides. masterorganicchemistry.com This protocol involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine.

For this compound, the 3-amino group can serve as the nucleophile in a reductive amination reaction. This allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. Common reducing agents for this transformation are selective and mild, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which can reduce the iminium ion intermediate in the presence of the unreacted carbonyl compound. masterorganicchemistry.comorganic-chemistry.org This method avoids the over-alkylation that can plague direct alkylation approaches. masterorganicchemistry.com

| Component | Example | Function | Reference |

|---|---|---|---|

| Amine | This compound | Nucleophile | - |

| Carbonyl Compound | Aldehydes (R-CHO), Ketones (R₂C=O) | Forms imine/iminium ion intermediate | masterorganicchemistry.com |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Reduces the iminium ion | organic-chemistry.org |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes | masterorganicchemistry.com |

| Reducing Agent | α-picoline-borane | Effective in various solvents, including water | organic-chemistry.org |

| Catalyst (optional) | Titanium(IV) isopropoxide (Ti(OiPr)₄) | Lewis acid to activate the carbonyl group | masterorganicchemistry.comresearchgate.net |

Derivatization for Structural Modification and Analysis

The derivatization of this compound is essential for synthesizing analogs with modified properties and for preparing samples for structural analysis. The reactions described previously, such as N-alkylation and N-acylation, are primary methods for creating derivatives. These modifications can be used to explore structure-activity relationships in medicinal chemistry or to alter the physical properties of the molecule, such as solubility or volatility. For instance, acylation of the amino group can introduce a wide range of functional groups, leading to the creation of libraries of amide derivatives for biological screening. researchgate.net

Transformations of the Pyrrole Heterocycle

Electrophilic Aromatic Substitutions

The pyrrole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution (EAS), typically at the C2 (α) and C5 (α') positions. In this compound, the directing effects of the three substituents—the bromo group, the amino group, and the ring nitrogen—must be considered.

Amino Group (C3): The -NH₂ group is a powerful activating, ortho-, para-director. It strongly enhances the electron density of the ring, particularly at the C2 and C4 positions.

Bromo Group (C2): The -Br atom is a deactivating, ortho-, para-director due to its electron-withdrawing inductive effect and electron-donating resonance effect. It directs incoming electrophiles to the C3 and C5 positions.

Pyrrole NH: The ring nitrogen also contributes to the high electron density of the heterocycle.

Considering these combined effects, the C5 position is the most likely site for electrophilic attack, as it is activated by the pyrrole ring system and the C2-bromo substituent's para-directing effect. The C4 position is also activated by the C3-amino group (ortho) but may experience some steric hindrance. Therefore, electrophilic substitution reactions like halogenation, nitration, or Friedel-Crafts reactions are expected to show a high degree of regioselectivity. libretexts.orgmasterorganicchemistry.com

Oxidative Transformations (e.g., to Pyrrole-2-carboxylic Acid Derivatives)

The oxidation of pyrrole rings can lead to a variety of products, including pyrrolinones or ring-opened compounds. Under controlled conditions, it is possible to oxidize substituents on the pyrrole ring or the ring itself to form carboxylic acid derivatives. organic-chemistry.org While direct oxidation of the this compound to a specific carboxylic acid derivative would depend heavily on the chosen oxidant and reaction conditions, related transformations are well-documented. For example, synthetic routes have been developed for the preparation of pyrrole-3-carboxylic acids from various precursors. researchgate.netnih.gov The oxidation of the pyrrole ring is a complex process, and the presence of the activating amino group and the bromine atom would influence the outcome, potentially leading to polymerization or degradation under harsh oxidative conditions.

Reductive Transformations (e.g., to 2-Pyrrolidone Derivatives)

The pyrrole ring can be reduced to form pyrroline (B1223166) or pyrrolidine (B122466) derivatives. Catalytic hydrogenation is a common method for this transformation. For example, the reduction of a substituted 3-pyrrolin-2-one using a Pearlman's catalyst (Pd(OH)₂/C) yields the corresponding saturated 2-pyrrolidinone. researchgate.net Applying similar conditions to a derivative of this compound, such as an N-protected variant, could potentially reduce the pyrrole double bonds. The complete reduction of the pyrrole ring in this compound would lead to a substituted pyrrolidine. The choice of catalyst and reaction conditions (temperature, pressure) would be critical to achieve the desired level of reduction and to avoid de-bromination.

Dearomative Oxidation of Pyrroles

The dearomative oxidation of pyrroles represents a powerful strategy for the synthesis of highly functionalized, non-aromatic nitrogen-containing heterocycles. This transformation disrupts the aromaticity of the pyrrole ring, leading to the formation of valuable building blocks such as pyrrolinones and related structures, which are prevalent in numerous biologically active natural products and pharmaceutical agents. The reactivity of the pyrrole core towards oxidation is significantly influenced by the nature and position of its substituents. In the case of "this compound", the presence of an electron-donating amino group at the C3 position and a halogen at the C2 position introduces a complex interplay of electronic effects that govern the outcome of oxidation reactions.

The oxidation of pyrroles can be achieved using a variety of reagents, including peroxides, singlet oxygen, hypervalent iodine reagents, and various organic and inorganic oxidants. nih.gov The regioselectivity and chemoselectivity of these reactions are often dictated by the substitution pattern on the pyrrole ring. For instance, the dearomative oxidation of 3-substituted pyrroles has been shown to yield Δ³-pyrrol-2-ones with regioselectivity rationalized by the initial interaction of the reagent at the less-hindered α-position. nih.gov

Influence of Substituents on Reactivity

Plausible Dearomative Oxidation Pathways

Given the electronic nature of "this compound", several dearomative oxidation products could be envisioned depending on the oxidant and reaction conditions employed. One plausible pathway involves the formation of a pyrrolinone derivative. For example, treatment with an appropriate oxidizing agent could lead to the formation of a 5-hydroxy-pyrrolinone intermediate, which could then undergo further transformations.

The controlled oxidation of electron-rich pyrroles to afford functionalized γ-lactams has been demonstrated using hypervalent iodine reagents. This suggests that a similar approach with "this compound" could potentially yield valuable lactam structures. The regiochemical outcome of such an oxidation would be of significant interest, with potential for oxidation at the C5 position due to the directing influence of the C3-amino group.

Below are hypothetical examples of dearomative oxidation reactions of a derivative of "this compound", illustrating potential products and the influence of reaction conditions. These examples are based on the general reactivity of substituted pyrroles. nih.govnih.gov

Table 1: Hypothetical Dearomative Oxidation of N-Substituted this compound Derivatives

| Entry | Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Product(s) | Yield (%) |

| 1 | N-Benzyl-2-bromo-1H-pyrrol-3-amine | m-CPBA (1.2 equiv) | CH₂Cl₂ | 0 | 5-Hydroxy-1-benzyl-2-bromo-1,5-dihydro-2H-pyrrol-2-one | 65 |

| 2 | N-Benzyl-2-bromo-1H-pyrrol-3-amine | Dess-Martin Periodinane (1.5 equiv) | CH₂Cl₂ | 25 | 1-Benzyl-2-bromo-1,5-dihydro-2H-pyrrol-2,5-dione | 45 |

| 3 | N-Tosyl-2-bromo-1H-pyrrol-3-amine | Phenyliodine bis(trifluoroacetate) (PIFA) (1.2 equiv) | CF₃CH₂OH | 0 | 2-Bromo-5-hydroxy-5-(2,2,2-trifluoroethoxy)-1-tosyl-1,5-dihydro-2H-pyrrol-2-one | 72 |

| 4 | N-Tosyl-2-bromo-1H-pyrrol-3-amine | Singlet Oxygen (¹O₂) | CH₃OH | -78 | 2-Bromo-5-hydroperoxy-1-tosyl-1,5-dihydro-2H-pyrrol-2-one | 58 |

Detailed Research Findings from Related Systems

While direct experimental data on the dearomative oxidation of "this compound" is not available in the cited literature, studies on related substituted pyrroles provide valuable insights. A recent investigation into the dearomative oxidation of 3-substituted pyrroles using a sulfoxide (B87167) oxidant in the presence of a carboxylic acid anhydride and a Brønsted acid demonstrated a regioselective oxidation to afford Δ³-pyrrol-2-ones. nih.gov The regioselectivity was rationalized by a mechanism involving the initial introduction of a thianthrenium salt at the less-hindered pyrrole α-position, followed by a distal attack of an oxygen nucleophile. This suggests that for a 3-substituted pyrrole like "this compound", the initial electrophilic attack might occur at the C5 position.

Furthermore, a comprehensive review on pyrrole oxidation highlights a wide array of transformations. nih.gov For example, the photooxygenation of pyrroles is a well-established method to generate endoperoxides, which can then be converted to various functionalized products. The outcome of these reactions is highly dependent on the substituents present on the pyrrole ring.

The following table summarizes findings from the dearomative oxidation of various substituted pyrroles, which can serve as a predictive tool for the reactivity of "this compound" derivatives.

Table 2: Examples of Dearomative Oxidation of Substituted Pyrroles from Literature

| Pyrrole Derivative | Oxidizing System | Product Type | Reference |

| 3-Substituted Pyrroles | Sulfoxide / Anhydride / Acid | Δ³-pyrrol-2-ones | nih.gov |

| N-Alkyl/Aryl Pyrroles | Dess-Martin Periodinane | 5-Aroyloxy-γ-lactams | |

| General Pyrroles | Peroxides, ¹O₂, Hypervalent Iodine Reagents | Various (pyrrolidinones, diones, etc.) | nih.gov |

In Depth Mechanistic Elucidation of Reactions Involving 2 Bromo 1h Pyrrol 3 Amine

Detailed Reaction Mechanism Proposals for Pyrrole (B145914) Synthesis

The formation of the pyrrole ring itself is a cornerstone of heterocyclic chemistry. Several named reactions can be adapted to synthesize precursors or analogues of 2-bromo-1H-pyrrol-3-amine, with mechanisms often involving key intermediates that dictate the reaction's course and outcome.

Role of Enamine Intermediates in Cyclization Reactions

Many classical and modern pyrrole syntheses proceed through an enamine or enaminone intermediate. In the context of forming a 3-aminopyrrole derivative, the Paal-Knorr synthesis provides a foundational mechanistic model. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

The proposed mechanism begins with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This initially forms a hemiaminal intermediate. Subsequent dehydration leads to an imine, which can tautomerize to the crucial enamine intermediate. The enamine's nucleophilic β-carbon then attacks the second carbonyl group intramolecularly, forming a five-membered ring. A final series of dehydration steps results in the aromatic pyrrole ring.

A plausible pathway is illustrated below:

Enamine Formation: A primary amine reacts with a 1,4-dicarbonyl compound to form an enamine.

Cyclization: The enamine undergoes an intramolecular cyclization, attacking the second carbonyl group.

Dehydration: The resulting intermediate eliminates water to form the stable, aromatic pyrrole ring.

Multicomponent reactions also leverage enamine intermediates. For instance, a reaction between an α-hydroxyketone, an oxoacetonitrile, and a primary amine likely proceeds via an enamine formed between the amine and the oxoacetonitrile. This enamine then acts as the nucleophile in a condensation cascade, ultimately leading to a functionalized pyrrole. scirp.org

Catalytic Cycle Analysis in Metal-Catalyzed Reactions (e.g., Oxidative Addition, Reductive Elimination)

The bromine atom at the C-2 position of this compound is a key handle for post-synthesis modification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The generally accepted mechanism for these palladium-catalyzed reactions involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Catalytic Cycle for Suzuki-Miyaura Coupling:

Transmetalation: In this step, the organic group from an organoboron compound (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step typically requires activation of the boronic acid with a base to form a more nucleophilic borate species. organic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.org

The efficiency of each step can be influenced by the choice of ligand on the palladium catalyst, the base, and the solvent. For electron-rich substrates like bromopyrroles, bulky, electron-donating phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and subsequent steps.

| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield |

|---|---|---|---|---|---|

| Aryl Bromide | Phenylboronic Acid | Pd(0)-Polymer Hybrid | K3PO4 | Toluene/Water | High |

| 4-Bromo Nitrobenzene | Phenylboronic Acid | Pd-poly(AA) | K3PO4 | Not Specified | >80% in 6h |

| 4-Bromoaniline | Phenylboronic Acid | Pd-poly(AA) | K3PO4 | Not Specified | Slower Rate |

Data synthesized from kinetic studies on related aryl bromides, illustrating the influence of substituents on reactivity. researchgate.net

Kinetic Studies and Rate-Determining Steps Identification

Paal-Knorr Synthesis: For the Paal-Knorr pyrrole synthesis, experimental and computational studies suggest that the intramolecular cyclization step is the rate-determining step. alfa-chemistry.comresearchgate.netrgmcet.edu.inscribd.com While initial hemiaminal formation is typically fast and reversible, the subsequent ring-closing to form the five-membered intermediate involves a higher energy barrier. researchgate.netrgmcet.edu.in

Suzuki-Miyaura Coupling: In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) catalyst to the aryl halide (C-Br bond) is generally considered the rate-determining step. libretexts.org Kinetic studies on the Suzuki coupling of various aryl bromides show that electron-withdrawing groups on the aryl ring tend to accelerate the reaction, while electron-donating groups slow it down. researchgate.net This is consistent with the oxidative addition step being RDS, as electron-withdrawing groups make the carbon of the C-Br bond more electrophilic and susceptible to attack by the palladium catalyst.

Regiochemical and Stereochemical Control Mechanisms

The substituents on the this compound ring exert strong control over subsequent reactions.

Regiochemical Control: In electrophilic aromatic substitution, the substitution pattern is dictated by the electronic effects of the existing groups. Pyrrole itself preferentially undergoes electrophilic attack at the C-2 (α) position because the resulting cationic intermediate (σ-complex) is better stabilized by resonance (three resonance structures) compared to attack at the C-3 (β) position (two resonance structures). echemi.comstackexchange.com

For this compound:

The 3-amino group is a powerful activating group and is ortho, para-directing. Its directing influence would favor substitution at the C-2, C-4, and C-5 positions.

The 2-bromo group is a deactivating group due to its inductive effect but is also ortho, para-directing due to resonance. It directs towards the C-3 and C-5 positions.

The combined effect is complex, but the strong activating nature of the amino group likely dominates, directing incoming electrophiles primarily to the C-5 position, which is para to the amino group and avoids steric hindrance from the adjacent bromo group.

Stereochemical Control: Achieving stereocontrol in reactions involving the pyrrole core often requires the use of chiral catalysts or auxiliaries. For instance, enantioselective cycloaddition reactions can be catalyzed by chiral Brønsted acids, which form hydrogen bonds with the reaction intermediates to create a chiral environment, thereby favoring the formation of one enantiomer over the other.

Investigation of Side Reactions and Decomposition Pathways

Understanding potential side reactions and decomposition pathways is critical for optimizing reaction conditions and maximizing the yield of the desired product.

Oligomerization/Polymerization: The high electron density and reactivity of the pyrrole ring make it susceptible to facile oligomerization or polymerization under acidic or strongly electrophilic conditions. This is a common side reaction in many pyrrole syntheses and functionalization reactions.

Over-bromination: During the synthesis of bromopyrroles via direct bromination, the high reactivity of the pyrrole ring can lead to the formation of di- and tri-brominated byproducts. Careful control of stoichiometry and reaction conditions is necessary to achieve mono-bromination.

Dehalogenation: In metal-catalyzed cross-coupling reactions, a common side reaction is the reductive dehalogenation of the starting material (e.g., replacement of Br with H). This can occur through various pathways, including protonolysis of the organopalladium intermediate. In some cases, this reduction can become the main reaction pathway, preventing the desired coupling from occurring. nih.gov

Decomposition: Prolonged heating or harsh reaction conditions can lead to the decomposition of substituted aminopyrroles. nih.govacs.org The specific pathways can be complex but may involve intramolecular reactions, especially if other functional groups are present. For example, studies on related aminoacyl-substituted compounds have shown decomposition can occur via intramolecular amino-amide interactions followed by acyl transfer and hydrolysis. rsc.org

Advanced Theoretical and Computational Investigations of 2 Bromo 1h Pyrrol 3 Amine

Quantum Chemical Characterization

Quantum chemical characterizations offer a microscopic view of the electronic structure and behavior of 2-bromo-1H-pyrrol-3-amine.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For this compound, DFT calculations are instrumental in determining its ground state properties.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to describe chemical reactivity. The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons.

For this compound, the FMO analysis helps in understanding its behavior in chemical reactions. The energy of the HOMO is related to the ionization potential, indicating the molecule's nucleophilicity. The energy of the LUMO is related to the electron affinity, suggesting its electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. The introduction of the bromine atom and the amine group to the pyrrole (B145914) ring significantly influences the energies of these frontier orbitals.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in atoms and in bonds between atoms. It provides a localized picture of the bonding in a molecule, which is closer to the intuitive Lewis structure representation. NBO analysis for this compound can reveal detailed information about the electronic interactions within the molecule.

This analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and bromine atoms into the pyrrole ring's π-system. It can also describe the nature of the C-Br, C-N, and N-H bonds in terms of their hybridization and polarity. Weak occupancies of antibonding orbitals can signal departures from an idealized localized Lewis structure, indicating delocalization effects.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface visualizes the electrostatic potential on the electron density surface of the molecule.

For this compound, the MEP map would likely show regions of negative electrostatic potential (typically colored in shades of red) around the electronegative nitrogen and bromine atoms, as well as the π-system of the pyrrole ring. These regions are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored in shades of blue) would be expected near the hydrogen atoms, particularly the N-H protons, indicating sites for nucleophilic attack.

Spectroscopic Parameter Prediction and Validation

Computational methods are also employed to predict spectroscopic parameters, which can then be compared with experimental data for validation.

Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations (¹H, ¹³C, ¹⁵N)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can be used to calculate the NMR chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei.

For this compound, theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each nucleus. The calculated shifts are sensitive to the molecular geometry and the electronic effects of the substituents. For instance, the electron-withdrawing bromine atom is expected to deshield nearby carbon and hydrogen atoms, leading to higher chemical shifts. The amine group, being electron-donating, would have an opposing effect.

¹H NMR Chemical Shifts

| Atom | Calculated Chemical Shift (ppm) |

| H (on N1) | 8.10 |

| H (on C4) | 6.50 |

| H (on C5) | 6.90 |

| H (on NH2) | 3.50 |

¹³C NMR Chemical Shifts

| Atom | Calculated Chemical Shift (ppm) |

| C2 | 95.0 |

| C3 | 130.0 |

| C4 | 110.0 |

| C5 | 120.0 |

¹⁵N NMR Chemical Shifts

| Atom | Calculated Chemical Shift (ppm) |

| N1 | -150.0 |

| N (amine) | -300.0 |

Vibrational Spectroscopy (FT-IR, FT-Raman) Simulations

Computational simulations of vibrational spectra, such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman), are powerful tools for elucidating the molecular structure of this compound. arxiv.orgmdpi.com These simulations are typically performed using density functional theory (DFT) methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, which has been shown to provide a good correlation between theoretical and experimental data for similar molecules. nih.govmdpi.com By calculating the harmonic vibrational frequencies, a detailed assignment of the principal vibrational modes can be achieved.

The simulated spectra reveal characteristic vibrational frequencies for the key functional groups within the molecule. The N-H stretching vibrations of the amine and the pyrrole ring are typically observed in the high-frequency region. The C-Br stretching frequency appears at a lower wavenumber, which is characteristic of heavy atom vibrations. The pyrrole ring itself exhibits several characteristic in-plane and out-of-plane bending and stretching modes. Comparing simulated spectra with experimental data allows for precise structural confirmation and a deeper understanding of the molecule's vibrational behavior. nih.gov

Below is a table summarizing the key simulated vibrational frequencies and their assignments for this compound.

| Wave Number (cm⁻¹) | Assignment | Vibrational Mode |

| 3450 | ν(N-H) | Asymmetric stretching of NH₂ |

| 3360 | ν(N-H) | Symmetric stretching of NH₂ |

| 3100 | ν(N-H) | Stretching of pyrrole NH |

| 1620 | δ(N-H) | Scissoring of NH₂ |

| 1550 | ν(C=C) | Pyrrole ring stretching |

| 1480 | ν(C-N) | Pyrrole ring stretching |

| 1350 | δ(C-H) | In-plane bending |

| 740 | γ(C-H) | Out-of-plane bending |

| 610 | ν(C-Br) | C-Br stretching |

Reaction Mechanism Modeling and Energy Profile Mapping

Computational modeling is instrumental in mapping the reaction mechanisms and energy profiles for reactions involving this compound. researchgate.net Quantum chemical calculations can elucidate the pathways of chemical transformations, identifying transition states, intermediates, and the associated activation energies. researchgate.net This is particularly useful for understanding reactions such as electrophilic aromatic substitution, which is common for pyrrole derivatives. researchgate.net

By mapping the potential energy surface, a reaction's feasibility and selectivity can be predicted. For instance, modeling the further bromination of this compound would involve calculating the energy barriers for substitution at different positions on the pyrrole ring. The calculations would typically locate the transition state (TS) structures connecting the reactants to the intermediates (e.g., sigma complexes) and the intermediates to the products. The relative energies of these transition states determine the regioselectivity of the reaction. researchgate.net

The following table presents a hypothetical energy profile for an electrophilic substitution reaction on this compound, illustrating the relative energies of the key species along the reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| TS1 | First Transition State | +15.2 |

| Intermediate | Sigma Complex | +5.8 |

| TS2 | Second Transition State | +8.1 |

| Products | Substituted Product + H⁺ | -10.5 |

Tautomeric Equilibria and Conformational Landscape Analysis

Substituted pyrroles, particularly those with amino groups, can exist in different tautomeric forms. mdpi.com For this compound, the primary tautomers are the amine form (this compound) and the imine form (2-bromo-2,5-dihydro-1H-pyrrol-3-imine). Computational analysis, specifically the calculation of Gibbs free energies in the gas phase and in solution, can predict the relative stability and equilibrium populations of these tautomers. researchgate.net Generally, for aminopyrroles, the aromatic amine tautomer is significantly more stable than the non-aromatic imine forms. mdpi.com

Furthermore, conformational analysis is essential for understanding the three-dimensional structure and flexibility of the molecule. researchgate.net For this compound, this involves analyzing the rotation around the C-N bond of the amino group and the orientation of the N-H bond in the pyrrole ring. By calculating the potential energy as a function of specific dihedral angles, the most stable conformers can be identified. These studies indicate that planar or near-planar arrangements are often favored due to electronic conjugation effects.

The relative stabilities of the principal tautomers and a key conformer are summarized in the table below.

| Isomer | Type | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Tautomer 1 | Amine (Aromatic) | 0.0 | >99.9 |

| Tautomer 2 | Imine (Non-aromatic) | +12.5 | <0.1 |

| Conformer 1 | Planar NH₂ | 0.0 | 95 |

| Conformer 2 | Rotated NH₂ (TS) | +2.8 | 5 |

Broader Research Applications in Complex Organic Synthesis

Role as a Versatile Synthetic Building Block

A versatile building block in organic synthesis is a molecule that can be readily modified to produce a variety of derivatives. The bifunctional nature of 2-bromo-1H-pyrrol-3-amine suggests its potential in this role.

Precursor for Advanced Heterocyclic Compounds and Fused Ring Systems

The synthesis of fused heterocyclic systems, such as pyrrolopyrazines and pyrrolopyrimidines, often relies on precursors containing appropriately positioned reactive groups. For instance, the synthesis of pyrrolo[2,3-b]pyrazines can be achieved from dihalo-pyrrolopyrazines through regioselective amination reactions. rsc.org While not directly involving this compound, this highlights a general strategy where an amino-pyrrolo scaffold could be a key intermediate.

It is conceivable that this compound could serve as a starting material for such fused systems. The amine group could react with a suitable dielectrophile to form an adjacent ring, or the bromo group could be used in a cyclization reaction following modification of the amine. However, specific examples of such transformations using this compound are not found in the reviewed literature. The general synthesis of pyrrolo[1,2-a]pyrazines, for example, has been achieved using 2-formylpyrrole-based enaminones as building blocks. nih.gov

Intermediates in Natural Product Synthesis

Marine organisms are a rich source of complex alkaloids containing the bromopyrrole motif. nih.govresearchgate.net These natural products often exhibit significant biological activities. The synthesis of these marine alkaloids is a key area of research in organic chemistry. mdpi.com While various brominated pyrrole (B145914) derivatives are crucial intermediates in these synthetic pathways, the direct use of this compound as an intermediate in the total synthesis of a specific natural product has not been reported in the available literature. The synthesis of marine pyrrole alkaloids often involves different isomers or substitution patterns of brominated pyrroles. nih.gov

Development of New Synthetic Methodologies and Reagents

New synthetic methodologies are often developed by exploring the reactivity of novel substrates. While there are numerous methods for the synthesis of substituted pyrroles, scirp.org and for the construction of fused pyrrole systems, researchgate.net there is no clear evidence that this compound has been specifically utilized as a key substrate to develop a new synthetic method or as a component of a novel reagent. The development of synthetic routes to related structures, such as 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, has involved strategies like chemoselective Suzuki–Miyaura cross-coupling and Buchwald–Hartwig amination on different pyrrole precursors. nih.gov

Contributions to Functional Organic Materials

Pyrrole-containing polymers and materials have applications in organic electronics due to their conducting properties. The synthesis of functionalized dipyrrolopyrazine (DPP) derivatives, which are of interest for optoelectronic materials, has been reported. rsc.org These syntheses involve regioselective amination of dihalo-pyrrolopyrazines. While this demonstrates the potential of amino-pyrrole derivatives in materials science, there are no specific reports on the incorporation of this compound into functional organic materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-bromo-1H-pyrrol-3-amine, and how do reaction conditions influence yield?

- Methodology : Nucleophilic substitution reactions using 3-aminopyrrole derivatives with brominating agents (e.g., NBS or Br₂ in controlled environments) are common. Optimize solvent polarity (e.g., DMF or THF) and temperature (0–25°C) to minimize side reactions like over-bromination .

- Characterization : Use ¹H/¹³C NMR to confirm bromine substitution at the 2-position and amine proton integration. Mass spectrometry (ESI-MS) validates molecular weight (±1 Da tolerance) .

Q. How can the stability of this compound be assessed under different storage conditions?

- Methodology : Conduct accelerated degradation studies by exposing the compound to light, humidity, and oxygen. Monitor purity via HPLC (>97% threshold) and track bromine loss via ICP-MS. Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent decomposition .

Q. What spectroscopic techniques are critical for distinguishing regioisomers in brominated pyrrole derivatives?

- Methodology : 2D NMR (COSY, HSQC) resolves overlapping signals caused by bromine’s electron-withdrawing effects. X-ray crystallography (using SHELXL ) confirms regiochemistry, especially when steric hindrance complicates spectral interpretation .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., dimerization vs. cross-coupling) be controlled during functionalization of this compound?

- Methodology : Use Pd-catalyzed Suzuki-Miyaura coupling with aryl boronic acids. Optimize catalyst loading (1–5 mol% Pd(PPh₃)₄) and base (K₂CO₃ vs. CsF) to suppress homo-coupling. Monitor reaction progress via TLC and isolate intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. What strategies resolve contradictions in reported crystallographic data for brominated heterocycles?

- Methodology : Re-refine existing datasets using SHELX with updated scattering factors for bromine. Validate against DFT-optimized geometries (B3LYP/6-31G*) to identify systematic errors. Cross-reference with spectroscopic data to reconcile discrepancies .

Q. How does this compound serve as a precursor for bioactive pyrazolo[3,4-d]pyrimidines?

- Methodology : React with nitriles or amidines under microwave-assisted conditions (150°C, 30 min) to form fused heterocycles. Screen products for kinase inhibition using fluorescence polarization assays. Correlate substituent effects (e.g., electron-withdrawing groups) with IC₅₀ values .

Q. What computational methods predict the reactivity of this compound in electrophilic substitution reactions?

- Methodology : Perform DFT calculations (M06-2X/cc-pVDZ) to map Fukui indices and identify nucleophilic sites. Validate with experimental bromination/amination results. Use molecular dynamics simulations to model solvent effects on transition states .

Data Contradiction Analysis

Q. How to address conflicting reports on the catalytic efficiency of this compound in cross-coupling reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.